molecular formula C14H12S B1618942 3,6-Dimethyldibenzothiophene CAS No. 31613-04-4

3,6-Dimethyldibenzothiophene

Cat. No.: B1618942
CAS No.: 31613-04-4
M. Wt: 212.31 g/mol
InChI Key: JTASASABTJTWTR-UHFFFAOYSA-N
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Description

3,6-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C14H12S. It is one of several dimethyl derivatives of dibenzothiophene, characterized by the presence of two methyl groups at the 3 and 6 positions on the dibenzothiophene structure. This compound is of particular interest due to its presence as a sulfur contaminant in petroleum, which poses challenges for desulfurization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature and pressure conditions to ensure selective methylation at the 3 and 6 positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. Hydrodesulfurization (HDS) is a widely used method where sulfur-containing compounds in petroleum are treated with hydrogen in the presence of a catalyst, typically cobalt-molybdenum or nickel-molybdenum supported on alumina. This process not only removes sulfur but also facilitates the formation of dimethyl derivatives .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyldibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3,6-Dimethyldibenzothiophene is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and interaction with catalysts. The steric hindrance provided by the methyl groups can affect the efficiency of desulfurization processes, making it a challenging compound to remove from petroleum .

Properties

IUPAC Name

3,6-dimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-9-6-7-11-12-5-3-4-10(2)14(12)15-13(11)8-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTASASABTJTWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC(=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185499
Record name Dibenzothiophene, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31613-04-4
Record name Dibenzothiophene, 3,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031613044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
3,6-Dimethyldibenzothiophene

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